1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide
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Overview
Description
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorobenzoyl group, a cyclopropyl group, and a piperidine ring, making it a subject of interest in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 4-aminobenzoic acid to form 4-[(4-chlorobenzoyl)amino]benzoic acid. This intermediate is then reacted with N-cyclopropylpiperidine-3-carboxamide under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[(4-fluorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide
- 1-{4-[(4-bromobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide
- 1-{4-[(4-methylbenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide
Uniqueness
1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-cyclopropylpiperidine-3-carboxamide is unique due to the presence of the chlorobenzoyl group, which imparts specific chemical properties and reactivity. This makes it distinct from its analogs with different substituents, such as fluorine, bromine, or methyl groups.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4,11,13-trimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2S/c1-10-7-11(2)22-19-16(10)17-18(28-19)20(27)25(12(3)23-17)9-15(26)24-14-6-4-5-13(21)8-14/h4-8H,9H2,1-3H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEILSDMDFUWBFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)CC(=O)NC4=CC(=CC=C4)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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